5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Description
5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
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Mechanism of Action
The pyrazole ring, for instance, is a component of many pharmaceuticals and is known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The thiophene ring is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Biological Activity
5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to a class of benzo[b]thiophene derivatives, characterized by a fluorine atom and a pyrazole moiety. Its molecular formula is C20H19FN4OS, with a molecular weight of approximately 392.45 g/mol. The presence of the pyrazole and pyridine rings suggests potential interactions with biological targets involved in signaling pathways.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Kinase Activity : Many pyrazole derivatives are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, studies on related compounds have shown significant inhibition of MET kinase activity, which is implicated in cancer progression .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is particularly relevant for targeting rapidly dividing cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, such as TNF-alpha, indicating potential use in treating inflammatory diseases .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary table highlighting key findings:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including non-small cell lung cancer and colon cancer models. The observed IC50 values suggest it may serve as a lead compound for further development as an anticancer agent.
- Inflammation Models : Animal models of inflammation showed that administration of the compound led to reduced levels of inflammatory markers, supporting its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-24-11-14(10-23-24)18-12(3-2-6-21-18)9-22-19(25)17-8-13-7-15(20)4-5-16(13)26-17/h2-8,10-11H,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJIFKMOSIMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.